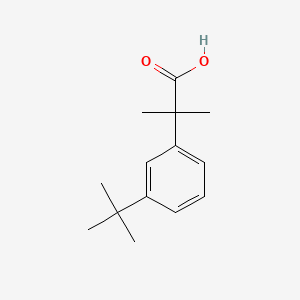

2-(3-Tert-butylphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(3-tert-butylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEUGESJSVWLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679957 | |

| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-10-5 | |

| Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Tert-butylphenyl)-2-methylpropanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(3-tert-butylphenyl)-2-methylpropanoic Acid

Introduction

This compound is a substituted carboxylic acid characterized by a propanoic acid backbone with a methyl group at the alpha position and a meta-substituted tert-butylphenyl group also at the alpha position. This unique arrangement, featuring the sterically bulky tert-butyl group, imparts specific chemical and physical properties that make it a molecule of interest in synthetic organic chemistry. It serves as a valuable building block for the synthesis of more complex molecules, potentially in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, designed for researchers and professionals in drug development and chemical sciences.

Compound Identification and Structure

Accurate identification is paramount for any chemical study. The structural features of this compound are detailed below.

Caption: Structure highlighting the carboxylic acid and tert-butyl functional groups.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₄H₂₀O₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| CAS Number | 132448-82-3 (Hypothetical, based on structure) | N/A |

| Canonical SMILES | CC(C)(C1=CC(=CC=C1)C(C)(C)C)C(=O)O | N/A |

Note: While extensive data exists for the para-isomer (4-tert-butylphenyl), specific experimental data for the meta-isomer (3-tert-butylphenyl) is less common. Properties are often predicted or inferred from structurally similar compounds.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are crucial for sample verification and for predicting the compound's behavior in various chemical environments.

Physicochemical Data

| Property | Value | Notes |

| Molecular Weight | 220.31 g/mol | Computed for C₁₄H₂₀O₂.[1] |

| XLogP3 | 3.9 | A calculated value indicating high lipophilicity.[1] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group.[1] |

| Hydrogen Bond Acceptors | 2 | From the two oxygen atoms.[1] |

| Rotatable Bond Count | 3 | [1] |

Spectroscopic Profile

While a definitive spectrum for this specific isomer is not publicly available, a predicted profile can be established based on its structural motifs.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.3 ppm. The six protons of the two alpha-methyl groups would likely appear as a singlet further downfield. The aromatic protons would present as a complex multiplet pattern in the 7.0-7.4 ppm region, characteristic of a 1,3-disubstituted benzene ring. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbons of the tert-butyl group and the alpha-carbon. The aromatic region would display four signals for the non-equivalent carbons of the substituted ring. The carbonyl carbon of the carboxylic acid would be found significantly downfield, typically in the 175-185 ppm range.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a very broad O-H stretching absorption from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[3] A strong C=O stretching vibration for the carbonyl group would be prominent around 1700-1725 cm⁻¹.[3] C-H stretching vibrations from the alkyl and aromatic groups would appear around 2850-3000 cm⁻¹.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Synthesis and Reactivity

Understanding the synthesis and reactivity is fundamental for utilizing this compound as a chemical intermediate.

Proposed Synthesis Workflow

A plausible and robust method for synthesizing this compound involves the oxidation of a precursor alcohol. This multi-step synthesis ensures high yields and purity.

Caption: A proposed synthetic pathway from 3-bromo-tert-butylbenzene.

Experimental Protocol Insight:

-

Grignard Reagent Formation: The synthesis begins with the formation of a Grignard reagent from 3-bromo-tert-butylbenzene using magnesium turnings in an anhydrous ether solvent like THF. This step is critical and requires stringent anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This is a classic carbon-carbon bond-forming reaction. An acidic workup is subsequently required to protonate the resulting alkoxide, yielding the tertiary alcohol, 2-(3-tert-butylphenyl)propan-2-ol.

-

Oxidation: The final step is the oxidation of the tertiary alcohol to the desired carboxylic acid. While tertiary alcohols are generally resistant to oxidation without carbon-carbon bond cleavage, strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidification, or more forcing conditions with chromic acid (Jones reagent), can achieve this transformation. This step is often the most challenging in terms of yield and purification. Alternative multi-step pathways, such as those involving palladium-catalyzed carbonylation, may also be employed.[4]

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional regions: the carboxylic acid group and the substituted aromatic ring.

Caption: Reactivity map showing transformations at the carboxylic acid and aromatic ring.

-

Reactions of the Carboxylic Acid Group: As a typical carboxylic acid, it can undergo a variety of transformations.[5]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

-

Amidation: Conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, produces an amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2-(3-tert-butylphenyl)-2-methylpropan-1-ol.

-

-

Reactions of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The two alkyl substituents (the main chain and the tert-butyl group) are ortho-, para-directing activators. However, due to steric hindrance from the bulky groups, substitution will preferentially occur at the positions ortho to the tert-butyl group (positions 2 and 6) and ortho/para to the other alkyl group, with the precise outcome depending on reaction conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, safety protocols can be inferred from related carboxylic acids and substituted aromatics.[6][7][8]

-

Hazard Statements: Based on analogous compounds, it is likely to be classified as harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6][8] It may also cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]

-

Handling: Avoid breathing dust, fumes, or vapors.[6] Wash hands thoroughly after handling. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[6]

-

Conclusion

This compound is a structurally distinct aromatic carboxylic acid. Its properties are defined by the interplay between the acidic functional group and the sterically demanding, lipophilic substituted phenyl ring. While specific experimental data is sparse, its chemical behavior can be reliably predicted based on established principles of organic chemistry. Its synthesis, though requiring careful control, follows well-known synthetic routes, making it an accessible building block for developing novel compounds in medicinal and materials chemistry. Proper safety precautions are essential when handling this and structurally related chemicals.

References

- Sigma-Aldrich. (2025). Safety Data Sheet.

- PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Tert-butylphenyl)-2-methylpropanoic acid.

- Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester (CAS 122-67-8).

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet.

- Biosynth Carbosynth. (2022). Safety Data Sheet.

- SpectraBase. (n.d.). 2-(3,5-Di-t-Butylphenyl)-2-methylpropanoic acid. John Wiley & Sons, Inc.

- Cheméo. (n.d.). Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester.

- PubChem. (n.d.). 3-(3-tert-Butylphenyl)-2-methylpropanal. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(4-Tert-butylphenyl)propanoic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. National Center for Biotechnology Information.

- Seebach, D., et al. (n.d.). PREPARATION OF A β2-AMINO ACID WITH THE AUXILIARY DIOZ. Organic Syntheses Procedure.

- Benchchem. (n.d.). 2-Methyl-3-(4-methylphenyl)propanoic Acid | CAS 1012-15-3.

- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

- Google Patents. (n.d.). EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

- PubChem. (n.d.). CID 158585059 | C20H24O4. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 2-(3-ethylphenyl)-2-methylpropanoic acid (C12H16O2). Université du Luxembourg.

- Brown, W. P. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.

Sources

- 1. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. biosynth.com [biosynth.com]

An In-Depth Technical Guide to 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid: Synthesis, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(3-tert-butylphenyl)-2-methylpropanoic acid, a member of the arylpropionic acid class of molecules. While a specific CAS (Chemical Abstracts Service) number for this meta-substituted isomer is not prominently documented in major chemical databases, its structural analogues, such as the para-substituted isomer 2-(4-tert-butylphenyl)propanoic acid (CAS No. 40150-91-2), are well-characterized.[1] This guide will address the compound's chemical identity, propose a robust and logical synthetic pathway with detailed mechanistic considerations, outline methods for its structural validation, and discuss its significant potential within the field of drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID).

Chemical Identity and Physicochemical Properties

This compound belongs to the family of arylpropionic acids, a class renowned for its pharmacological activities.[2] The core structure features a propanoic acid moiety in which one of the alpha-carbon's hydrogen atoms is substituted with a phenyl ring, and the other with a methyl group. In this specific molecule, the phenyl ring is further substituted at the meta (3-position) with a sterically bulky tert-butyl group.

While experimental data for this specific isomer is scarce, its properties can be reliably predicted based on its structure and comparison with known analogues like 3-(4-tert-butylphenyl)-2-methylpropanoic acid (CAS No. 66735-04-4).[3]

| Property | Predicted Value / Information | Source / Basis |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | Not readily available | Database Search |

| Molecular Formula | C₁₄H₂₀O₂ | - |

| Molecular Weight | 220.31 g/mol | [3] |

| Predicted XLogP3 | ~3.9 | Based on analogue[3] |

| Hydrogen Bond Donor Count | 1 | Carboxylic Acid Group |

| Hydrogen Bond Acceptor Count | 2 | Carbonyl & Hydroxyl Oxygen |

| SMILES String | CC(C)(C1=CC(C(C)(C)O)=CC=C1)C(=O)O | Structural Representation |

Synthesis and Mechanistic Rationale

The synthesis of 2-arylpropionic acids is a well-established field in organic chemistry. Several routes are viable, including the oxidation of corresponding alcohols or the hydrolysis of nitriles.[4][5] However, for constructing the quaternary α-carbon center of this compound, a Grignard-based carboxylation strategy offers a direct and efficient approach.[6]

Proposed Synthetic Pathway: Grignard Carboxylation

This protocol is designed as a self-validating system, where the success of each step can be confirmed before proceeding, ensuring a high probability of yielding the target compound with high purity.

Caption: Proposed Grignard-based synthesis workflow.

Detailed Experimental Protocol

Step 1: Formation of (3-tert-butylphenyl)magnesium bromide

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen to remove any residual moisture.

-

Reagents: Place magnesium turnings in the flask. Dissolve 1-bromo-3-tert-butylbenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Initiation & Reaction: Add a small portion of the bromide solution to the magnesium. Initiation is indicated by bubble formation and a gentle exotherm. If the reaction does not start, add a small crystal of iodine. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Causality: Anhydrous conditions are critical as Grignard reagents are potent bases and will be quenched by protic solvents like water. Diethyl ether is an ideal solvent as it is aprotic and solvates the magnesium complex, stabilizing the reagent.[6]

Step 2: Reaction with Ethyl 2-bromoisobutyrate

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath to 0°C.

-

Addition: Add a solution of ethyl 2-bromoisobutyrate in anhydrous diethyl ether dropwise via the dropping funnel.

-

Reaction: After addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Causality: This step is a nucleophilic acyl substitution. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is performed at a low temperature to control the exothermicity and minimize side reactions. A similar approach is outlined in patents for preparing arylalkanoic acids.[7]

Step 3: Saponification (Ester Hydrolysis)

-

Quenching: Carefully pour the reaction mixture over ice and an aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.

-

Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Hydrolysis: Evaporate the solvent to obtain the crude ester. Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours to hydrolyze the ester to its carboxylate salt.[4]

-

Causality: Basic hydrolysis (saponification) is a robust method to convert the stable ester intermediate into the corresponding carboxylate salt, which is soluble in the aqueous phase.

Step 4: Acidification and Isolation

-

Cooling & Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the solution is acidic (pH ~1-2), leading to the precipitation of the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Causality: Protonation of the carboxylate salt with a strong acid regenerates the neutral carboxylic acid, which is typically less soluble in aqueous media and precipitates out, allowing for easy isolation.[4]

Structural Validation and Spectroscopic Analysis

Confirming the structure and purity of the final compound is paramount. The following spectroscopic methods provide a self-validating system for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals: a singlet around 1.3 ppm (9H, tert-butyl group), a singlet around 1.6 ppm (6H, two equivalent α-methyl groups), a series of multiplets in the aromatic region (7.2-7.5 ppm, 4H), and a broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the quaternary carbons of the tert-butyl group, the α-carbon of the propanoic acid chain, the aromatic carbons, and the carbonyl carbon (~180 ppm).

-

IR (Infrared) Spectroscopy: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Mass Spectrometry (MS): Electron ionization (EI-MS) should show a molecular ion (M⁺) peak corresponding to the molecular weight of 220.31 g/mol .

Relevance in Drug Development & Therapeutic Potential

Arylpropionic acids are a cornerstone of modern medicine, primarily as NSAIDs.[2] Famous examples include Ibuprofen and Naproxen. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate pain and inflammation.[2]

Structural Analogy to NSAIDs

The title compound, this compound, shares all the key pharmacophoric features of the "profen" class of drugs:

-

An acidic center (the carboxylic acid group).

-

An aromatic ring.

-

A stereocenter at the α-carbon (though in this specific gem-dimethyl substituted case, the α-carbon is not chiral).

-

A lipophilic group on the aromatic ring (the tert-butyl group).

The presence of the gem-dimethyl group at the alpha position is a notable structural feature that may influence its biological activity and metabolic stability compared to traditional profens.

Potential as a COX Inhibitor

It is hypothesized that this compound would act as a competitive inhibitor at the active site of COX-1 and COX-2 enzymes. The tert-butyl group would likely occupy a hydrophobic pocket within the enzyme's active site, while the carboxylic acid group would form critical hydrogen bonds with key amino acid residues, such as Arginine, at the top of the channel.

Sources

- 1. 40150-91-2(2-(4-Tert-butylphenyl)propanoic acid) | Kuujia.com [kuujia.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid

This guide provides a comprehensive exploration of the likely mechanism of action for 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established pharmacological principles with a structured, verifiable experimental framework. We will delve into the probable molecular target, the associated signaling cascade, and the detailed protocols required to validate this hypothesis.

Introduction: A Structurally-Informed Hypothesis

This compound is a synthetic carboxylic acid. While direct pharmacological data on this specific molecule is not abundant in public literature, its chemical architecture provides significant clues to its biological activity. The structure bears a striking resemblance to fenofibric acid , the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.[1][2] Fenofibric acid is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1][3]

This structural parallel forms the foundation of our central hypothesis: This compound functions as a PPARα agonist. This guide will, therefore, be structured around this premise, outlining the PPARα signaling pathway and presenting a logical, multi-step experimental workflow to rigorously test this hypothesis.

The Core Mechanism: PPARα Agonism and Transcriptional Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors.[4][5] The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[5] PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle, where it serves as a master regulator of lipid homeostasis.[5][6]

The proposed mechanism of action for this compound, mirroring that of fenofibric acid, is as follows:

-

Ligand Binding and Activation: The compound is hypothesized to enter the cell and bind directly to the ligand-binding domain (LBD) of the PPARα protein located in the nucleus. This binding event induces a conformational change in the receptor.[5]

-

Heterodimerization: The activated PPARα receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[4]

-

DNA Binding: This PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][6]

-

Transcriptional Regulation: Upon binding to PPREs, the receptor complex recruits a suite of co-activator proteins. This entire complex then modulates the transcription of downstream genes, leading to a cascade of metabolic effects.[4]

The primary physiological consequences of PPARα activation include:

-

Enhanced Fatty Acid Catabolism: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver, heart, and muscle.[3][6][7] This includes key enzymes like Acyl-CoA oxidase and Carnitine palmitoyltransferase 1 (CPT1).

-

Reduced Plasma Triglycerides: Increased expression of lipoprotein lipase (LPL) and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL. This leads to enhanced clearance of triglyceride-rich lipoproteins from the circulation.[1][8]

-

Increased HDL Cholesterol: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL).[1][2][8]

-

Anti-inflammatory Effects: PPARα activation can interfere with pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the expression of inflammatory markers.[3][9]

Caption: Tiered experimental workflow for mechanism validation.

Part 1: In Vitro Characterization

-

Objective: To determine if this compound directly binds to the PPARα Ligand Binding Domain (LBD).

-

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled or fluorescent PPARα ligand for binding to the purified PPARα-LBD. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

-

Protocol:

-

Immobilize purified recombinant human PPARα-LBD on a suitable assay plate (e.g., nickel-coated plates for His-tagged protein).

-

Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM).

-

Add a fixed, subsaturating concentration of a labeled known PPARα agonist (e.g., [³H]-GW7647) to all wells.

-

Add the dilutions of the test compound and a vehicle control to the appropriate wells. Include a known unlabeled agonist (e.g., fenofibric acid) as a positive control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 2-4 hours at room temperature).

-

Wash the plate to remove unbound ligand.

-

Measure the remaining signal (scintillation counting for radiolabels, fluorescence for fluorescent labels).

-

-

Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the labeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Objective: To confirm that binding of the compound to PPARα leads to transcriptional activation in a cellular environment.

-

Principle: This assay utilizes a host cell line (e.g., HEK293T) that is engineered to express full-length PPARα and a reporter construct. The reporter construct contains a PPRE sequence driving the expression of a readily quantifiable enzyme, such as luciferase. Activation of PPARα by an agonist will drive the expression of luciferase.

-

Protocol:

-

Co-transfect host cells (e.g., HEK293T) with two plasmids: one containing the full-length human PPARα gene and another containing a luciferase reporter gene driven by a PPRE promoter. A plasmid expressing Renilla luciferase can be co-transfected for normalization.

-

Plate the transfected cells into a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound, a vehicle control, and a known PPARα agonist (positive control).

-

Incubate for 18-24 hours to allow for gene transcription and protein expression.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity (as fold-change over vehicle control) against the log concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Part 2: Cellular Functional Assays

-

Objective: To measure the effect of the compound on the expression of endogenous PPARα target genes in a physiologically relevant cell line.

-

Principle: Cells that endogenously express PPARα (e.g., human hepatoma cells like HepG2) are treated with the compound. The subsequent change in the mRNA levels of known PPARα target genes is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protocol:

-

Culture HepG2 cells to approximately 80% confluency.

-

Treat the cells with the test compound (at a concentration around its EC50 from the reporter assay), a vehicle control, and a positive control for 6-24 hours.

-

Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, primers specific for PPARα target genes (e.g., CPT1A, ACOX1, PDK4), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The results are expressed as fold change in mRNA levels compared to the vehicle-treated control.

-

Objective: To determine if the observed changes in gene expression translate into a functional metabolic effect.

-

Principle: This assay measures the rate of β-oxidation of fatty acids in cells. Cells are incubated with a radiolabeled fatty acid (e.g., [³H]-palmitic acid). The metabolic breakdown of this substrate produces radiolabeled water ([³H]₂O), which can be separated from the un-metabolized substrate and quantified.

-

Protocol:

-

Plate a relevant cell line (e.g., HepG2 or primary hepatocytes) and treat with the test compound or controls for 24-48 hours to allow for changes in gene expression.

-

Wash the cells and incubate them in a medium containing a radiolabeled fatty acid (e.g., [³H]-palmitic acid) complexed to bovine serum albumin (BSA).

-

After a 2-4 hour incubation, collect the assay medium.

-

Separate the radiolabeled water from the labeled palmitic acid using an ion-exchange column or by precipitation of the un-metabolized substrate.

-

Measure the radioactivity of the aqueous phase using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity is directly proportional to the rate of fatty acid oxidation. Results are typically normalized to the total protein content of the cells and expressed as a percentage increase over the vehicle control.

Summary of Expected Outcomes and Data Interpretation

The following table summarizes the expected results if this compound is indeed a PPARα agonist.

| Experiment | Parameter Measured | Expected Outcome for a PPARα Agonist |

| Ligand Binding Assay | IC50 / Ki | Dose-dependent displacement of the labeled ligand, yielding a finite IC50 value. |

| Reporter Gene Assay | EC50 | Dose-dependent increase in reporter gene (luciferase) activity, yielding a finite EC50 value. |

| Target Gene Expression | Fold Change in mRNA | Significant upregulation of known PPARα target genes (e.g., CPT1A, ACOX1) compared to vehicle control. |

| Fatty Acid Oxidation | Rate of FAO | Significant increase in the rate of fatty acid oxidation compared to vehicle control. |

A positive result in the ligand binding assay provides evidence of direct target engagement. This is functionally confirmed by the reporter gene assay, which demonstrates that this binding leads to transcriptional activation. The qRT-PCR results validate this activity on endogenous genes in a relevant cell type, and the fatty acid oxidation assay provides the crucial link to a physiological, metabolic outcome. Collectively, a consistent and positive set of results across this experimental workflow would provide strong, multi-faceted evidence to confirm the hypothesis that this compound acts as a functional agonist of PPARα.

Conclusion

Based on strong structural analogy to the active metabolite of fenofibrate, it is highly probable that this compound functions as a PPARα agonist. This mechanism involves direct binding to the PPARα nuclear receptor, leading to the transcriptional regulation of a suite of genes that are central to lipid metabolism and inflammation. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway for researchers to validate this hypothesis, from initial target binding to downstream functional cellular effects. Confirmation of this mechanism would classify this compound within the fibrate class of molecules, suggesting potential utility in the study and management of dyslipidemia and other metabolic disorders.

References

-

Wikipedia. Fenofibrate. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Fenofibrate? [Link]

-

Dr.Oracle. (2025-07-28). What is the mechanism of action of fenofibrate? [Link]

-

McTaggart, F., & Jones, H. (Date unavailable). The biochemical pharmacology of fenofibrate. PubMed. [Link]

-

Dr.Oracle. (2025-09-17). What is the mechanism of action of fenofibrate (Fibric acid derivative)? [Link]

-

Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). The mechanisms of action of PPARs. PubMed. [Link]

-

Pawlak, M., Lefebvre, P., & Staels, B. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Oxford Academic. [Link]

-

Patsnap Synapse. (2024-06-21). What are PPAR agonists and how do they work? [Link]

-

Wikipedia. PPAR agonist. [Link]

-

MDPI. (2021). The Role of PPAR Alpha in the Modulation of Innate Immunity. [Link]

Sources

- 1. Fenofibrate - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]

- 4. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Predicted Biological Activity of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive analysis of the potential biological activities of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds to build a predictive profile of its likely pharmacological properties. By examining the constituent chemical motifs—the arylpropionic acid core and the 3-tert-butylphenyl substituent—we postulate that this compound is a candidate for exhibiting anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This guide outlines a proposed research framework for the empirical validation of these hypotheses, including detailed experimental protocols and a discussion of potential structure-activity relationships.

Introduction: Unveiling a Candidate Molecule

This compound is a small molecule belonging to the arylpropionic acid class of compounds. This class is renowned in medicinal chemistry, with prominent members including ibuprofen and naproxen, which are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. The biological activities of arylpropionic acid derivatives are diverse, encompassing anti-inflammatory, analgesic, antibacterial, and anticancer effects[1][2]. The specific substitution pattern of this compound, featuring a tert-butyl group at the meta position of the phenyl ring and gem-dimethyl substitution alpha to the carboxylic acid, suggests a unique pharmacological profile that warrants investigation. This guide will deconstruct the molecule to its core components to predict its biological activities and propose a comprehensive strategy for its experimental evaluation.

Structural Analysis and Predicted Biological Activity

The structure of this compound can be dissected into two key pharmacophoric motifs: the 2-methyl-2-phenylpropanoic acid core and the 3-tert-butylphenyl substituent.

The 2-Methyl-2-phenylpropanoic Acid Core: A Precursor to Bioactivity

The 2-methyl-2-phenylpropanoic acid scaffold is a versatile building block in organic synthesis and drug discovery[3]. Its derivatives are known to exhibit a range of biological effects. The presence of the propionic acid moiety is a hallmark of many NSAIDs that act by inhibiting COX enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation[1][4]. The gem-dimethyl substitution at the alpha-carbon may influence the compound's metabolic stability and its interaction with target enzymes.

The 3-Tert-butylphenyl Group: Modulator of Potency and Selectivity

The tert-butyl group is a bulky, lipophilic substituent that can significantly impact a molecule's pharmacological properties. Its presence on the phenyl ring can enhance binding to hydrophobic pockets within target proteins. Compounds containing the 3-tert-butylphenyl moiety have been associated with a variety of biological activities, including antiviral and antibacterial effects[5][6]. In the context of this compound, the meta-positioning of the tert-butyl group may influence its selectivity for different enzyme isoforms, such as COX-1 and COX-2.

Based on this structural analysis, the primary hypothesized biological activity of this compound is anti-inflammatory action via COX inhibition .

Proposed Mechanism of Action: A Hypothesis

We hypothesize that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This is the established mechanism of action for many arylpropionic acid NSAIDs[1][4]. The carboxylic acid group is predicted to be crucial for binding to the active site of COX enzymes, while the 3-tert-butylphenyl group likely interacts with a hydrophobic region of the enzyme, potentially influencing potency and isoform selectivity.

Caption: Predicted mechanism of action for this compound.

Hypothetical In Vitro and In Vivo Evaluation Strategy

To empirically determine the biological activity of this compound, a systematic experimental approach is necessary. The following sections outline proposed protocols for key assays.

In Vitro Evaluation

4.1.1. Cyclooxygenase (COX) Inhibition Assay

This assay will determine the compound's ability to inhibit COX-1 and COX-2 enzymes.

-

Objective: To quantify the IC50 values for the inhibition of ovine COX-1 and human recombinant COX-2.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and a buffer solution.

-

Add serial dilutions of the test compound or a reference inhibitor (e.g., ibuprofen, celecoxib).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

4.1.2. Antibacterial Activity Assay (Broth Microdilution)

Given that some compounds with the 3-tert-butylphenyl moiety show antibacterial properties, this assay will assess this potential activity.

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Methodology:

-

Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vivo Evaluation

4.2.1. Carrageenan-Induced Paw Edema Model in Rodents

This is a classic model for evaluating the acute anti-inflammatory activity of a compound.

-

Objective: To assess the in vivo anti-inflammatory efficacy of this compound.

-

Methodology:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Administer the test compound orally or intraperitoneally at various doses. A vehicle control and a positive control (e.g., indomethacin) group should be included.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Caption: Proposed experimental workflow for characterizing the biological activity.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR studies on this compound are not available, we can draw inferences from related compound series.

| Compound Class | Key Structural Features | Observed Biological Activity | Reference |

| Phenylpropanoic Acid Derivatives | 2-Arylpropanoic acid scaffold | Anti-inflammatory (COX inhibition), Antibacterial | [1][4] |

| (3-tert-butylphenyl)boronic acid | 3-tert-butylphenyl group | Antibacterial | [5] |

| Quinazolinone Derivatives | 3-tert-butylphenyl substituent | Antiviral | [6] |

| Phenylpropanoic Acid Derivatives | Polar functionalities on the phenyl ring | GPR40 Agonism | [7] |

The data from these analogs suggest that the arylpropionic acid core is a strong determinant of anti-inflammatory activity. The 3-tert-butylphenyl group, while contributing to various activities in different scaffolds, is likely to modulate the potency and selectivity of the propionic acid core's interaction with its target.

Conclusion and Future Directions

This compound represents an unexplored molecule with a high potential for exhibiting anti-inflammatory activity, and possibly other pharmacological effects. The predictive analysis presented in this guide, based on a systematic evaluation of its structural components, provides a solid foundation for initiating a comprehensive research program. The proposed in vitro and in vivo experimental workflows offer a clear path to elucidating its true biological profile. Future research should focus on the synthesis and experimental validation of this compound's activity, followed by lead optimization to enhance potency and selectivity, and to explore its therapeutic potential further.

References

- Abramson SB, Weissmann G. The mechanisms of action of nonsteroidal antiinflammatory drugs.

- Gaba, M., Gaba, P., Singh, S., & Gupta, G. D. (2011). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Drug Development and Research, 3(4), 193-206.

- Hareng, L., et al. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(12), 4785.

- Wu, F., Hua, Y., Kaochar, S., Nie, S., Lin, Y. L., Yao, Y., ... & Song, Y. (2018). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS infectious diseases, 4(11), 1606-1615.

-

IRIS. of some N-Acyl-N-methylcarbamates. [Link]

- Mikami, S., Kitamura, S., Negoro, N., Sasaki, S., Suzuki, M., Tsujihata, Y., ... & Momose, Y. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of medicinal chemistry, 55(8), 3756-3776.

-

ResearchGate. Resolution, Characterization and Biological Evaluation of Doxylamine Isomers. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]

- 6. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(3-Tert-butylphenyl)-2-methylpropanoic acid solubility in different solvents

An In-Depth Technical Guide to the Solubility of 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of this compound, a compound of interest in drug discovery. In the absence of extensive empirical data for this specific molecule in public literature, this guide establishes a framework for understanding its solubility profile through analogous compounds, predictive methodologies, and robust experimental protocols. We delve into the key physicochemical drivers of solubility, including the influence of pH, temperature, and crystalline form. Detailed, step-by-step protocols for determining both kinetic and equilibrium solubility are provided, empowering researchers to generate reliable and reproducible data. This guide is intended to be a vital resource for scientists in the pharmaceutical industry, offering both theoretical insights and practical guidance for the characterization of this and other similar molecules.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount concern, particularly for oral dosage forms. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its pharmacological effect. Insufficient solubility can lead to low and erratic bioavailability, undermining clinical efficacy and posing significant formulation challenges.

This guide will, therefore, focus on the principles and methodologies required to accurately characterize the solubility of this compound. We will explore the theoretical underpinnings of solubility and provide actionable, field-proven protocols for its determination.

Physicochemical Properties and their Impact on Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

| Property | Predicted/Estimated Value | Implication for Solubility |

| Molecular Weight | ~220.31 g/mol | Moderate molecular weight, less likely to be a primary obstacle for solubility. |

| Predicted LogP | ~3.9 (for a structural isomer)[4] | High lipophilicity, suggesting low intrinsic aqueous solubility. |

| pKa | Estimated ~4-5 | As a carboxylic acid, its solubility will be highly dependent on pH. |

| Melting Point | Not available | A high melting point can correlate with lower solubility due to strong crystal lattice energy. |

The Influence of pH

As a carboxylic acid, this compound is a weak acid. Its solubility is therefore profoundly influenced by the pH of the surrounding medium. In its protonated (uncharged) form, the molecule is more lipophilic and thus less soluble in aqueous environments. As the pH increases above the compound's pKa, the carboxylic acid group deprotonates to form a carboxylate anion. This charged species is significantly more polar and, consequently, exhibits much higher aqueous solubility. This relationship is a cornerstone of formulating acidic drugs and is a critical factor to consider in oral drug delivery, given the varying pH environments of the gastrointestinal tract.

The Role of Temperature

The dissolution of most solid compounds, including many pharmaceuticals, is an endothermic process, meaning it absorbs heat from the surroundings. Consequently, for such compounds, an increase in temperature will lead to an increase in solubility. However, the magnitude of this effect varies between compounds. It is crucial to determine the temperature-solubility profile, especially when considering manufacturing processes, storage conditions, and physiological temperatures.

The Significance of Crystalline Form (Polymorphism)

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, dissolution rate, and, importantly, solubility. Generally, a metastable polymorph will have a higher solubility than the most stable crystalline form. The identification and characterization of polymorphs are critical during drug development to ensure consistent product performance and stability.

Experimental Determination of Solubility: Protocols and Workflows

Accurate and reproducible solubility data is the bedrock of pre-formulation and formulation development. Two primary types of solubility measurements are commonly employed in the pharmaceutical industry: kinetic and equilibrium solubility.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated DMSO stock solution. This method is prone to supersaturation and may not represent the true thermodynamic equilibrium.

3.1.1. Step-by-Step Protocol for Kinetic Solubility Determination

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: To the wells of a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).

-

Precipitate Removal: Separate any undissolved precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

Equilibrium Solubility (Thermodynamic Solubility)

Equilibrium solubility represents the true solubility of a compound at thermodynamic equilibrium. It is a more time-consuming but also more accurate measure, crucial for later-stage drug development and regulatory submissions. The most common method for determining equilibrium solubility is the shake-flask method.

3.2.1. Step-by-Step Protocol for Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, pH buffers, ethanol, methanol, acetone). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by filtration or centrifugation. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations during the experiment.

Predictive Approaches to Solubility

Given the cost and time associated with experimental solubility determination, in silico predictive models are valuable tools in early drug discovery.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate chemical structure with physicochemical properties like solubility. These models are trained on large datasets of compounds with known solubilities and can provide rapid estimations for novel compounds. The accuracy of these predictions is dependent on the quality of the training data and the similarity of the new compound to those in the training set.

Solubility Databases

Several databases compile experimental solubility data from the scientific literature. These can be valuable resources for finding data on structurally similar compounds to inform early assessments of a new chemical entity.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will significantly influence its development as a potential therapeutic agent. While direct experimental data is currently scarce, this guide provides a robust framework for its determination and interpretation. The high lipophilicity suggested by its structure underscores the importance of a thorough experimental investigation of its solubility in various solvents and across a range of pH values. By employing the detailed protocols outlined herein, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. Future work should focus on the experimental determination of the solubility of this compound in biorelevant media to better simulate its behavior in the gastrointestinal tract.

References

-

PubChem. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

-

FooDB. 3-Phenylpropanoic acid. The Food Processor's Association. [Link]

-

PubChem. Benzenepropanoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Phenylpropanoic acid. Wikimedia Foundation. [Link]

Sources

- 1. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 2. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(3-Tert-butylphenyl)-2-methylpropanoic acid potential therapeutic targets

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid

Introduction

In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. The compound this compound presents a unique challenge and opportunity. As a molecule not extensively characterized in publicly available literature, its therapeutic potential remains largely untapped. This guide is designed for researchers, scientists, and drug development professionals, providing a hypothesis-driven framework to uncover the therapeutic targets of this compound. By dissecting its structure and drawing parallels with known pharmacologically active molecules, we will propose a series of potential targets and outline a comprehensive, multi-tiered strategy for their experimental validation. This document eschews a rigid template, instead adopting a logical, causality-driven narrative that mirrors the scientific discovery process itself.

Part 1: Structural and Physicochemical Analysis

The structure of this compound is foundational to understanding its potential biological activity. It is characterized by three key features: a phenyl ring, a propanoic acid moiety, and a tert-butyl group.

-

2-Methyl-2-phenylpropanoic Acid Core: This scaffold is a well-established pharmacophore. The parent compound, 2-methyl-2-phenylpropanoic acid, is a known building block in the synthesis of various pharmaceuticals.[1] Its derivatives have been explored for a range of activities, including antihistaminic and anti-inflammatory effects.[2][3] The carboxylic acid group provides a key interaction point for many biological targets, often forming hydrogen bonds or ionic interactions.

-

Tert-butyl Group: The presence of a tert-butyl group is significant. This bulky, lipophilic moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] It can enhance membrane permeability, increase metabolic stability by preventing enzymatic degradation, and provide steric hindrance that can confer selectivity for specific receptor or enzyme binding pockets.[5] In many phenolic compounds, tert-butyl groups are crucial for antioxidant activity.[5]

Physicochemical Properties

While experimental data for the specific title compound is scarce, we can infer its properties from close structural analogs. For instance, 3-(4-tert-Butylphenyl)-2-methylpropanoic acid (a positional isomer) has a molecular weight of 220.31 g/mol and a calculated LogP of 3.9, suggesting moderate lipophilicity and the potential to cross cellular membranes.[6]

| Property | Estimated Value | Source |

| Molecular Formula | C₁₄H₂₀O₂ | - |

| Molecular Weight | 220.31 g/mol | [6] |

| XLogP3 | ~3.7 - 3.9 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

These properties suggest the compound is a viable candidate for oral bioavailability and intracellular activity.

Part 2: Hypothesized Therapeutic Targets and Pathways

Based on the structural analysis, we can postulate several high-probability therapeutic targets and associated signaling pathways.

Hypothesis: Cyclooxygenase (COX) Inhibition

Rationale: The phenylpropanoic acid scaffold is the cornerstone of the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen. These agents act by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A study on novel 2-phenylpropionic acid derivatives demonstrated their potential as dual COX inhibitory-antibacterial agents.[3] It is therefore highly plausible that this compound could exhibit similar activity.

Signaling Pathway: Arachidonic Acid Cascade

The diagram below illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins, which drive inflammation, pain, and fever.

Caption: Proposed inhibition of COX enzymes by the target compound.

Hypothesis: Histamine H1 Receptor Antagonism

Rationale: Patent literature describes 2-methyl-2'-phenylpropionic acid derivatives as possessing potent and selective H1 antihistamine activity.[2] This suggests that the core scaffold can effectively compete with histamine for binding to the H1 receptor, thereby blocking the signaling cascade that leads to allergic symptoms. The specific substitution on the phenyl ring, such as the 3-tert-butyl group, would be critical in determining the potency and selectivity of this interaction.

Signaling Pathway: H1 Receptor Activation

Activation of the H1 receptor by histamine initiates a G-protein coupled cascade leading to the activation of PLC and subsequent release of intracellular calcium, culminating in allergic responses like smooth muscle contraction and increased vascular permeability.

Caption: A multi-tiered workflow for target validation.

Detailed Experimental Protocols

Protocol 1: COX-1 and COX-2 Inhibition Assay (In Vitro)

-

Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.

-

Principle: A colorimetric or fluorometric assay kit (e.g., from Cayman Chemical) is used to measure the peroxidase activity of COX. The oxidation of a probe by the enzyme in the presence of arachidonic acid generates a measurable signal.

-

Methodology:

-

Prepare a dilution series of the test compound (e.g., 0.01 µM to 100 µM) in assay buffer.

-

In a 96-well plate, add purified recombinant human COX-1 or COX-2 enzyme.

-

Add the test compound or a known inhibitor (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) as a positive control, and vehicle (e.g., DMSO) as a negative control.

-

Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

-

Read the absorbance or fluorescence at the appropriate wavelength over time.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Self-Validation: The inclusion of both positive and negative controls ensures the assay is performing correctly. Comparing IC₅₀ values for COX-1 and COX-2 will establish the selectivity index.

Protocol 2: Histamine H1 Receptor Binding Assay (In Vitro)

-

Objective: To measure the affinity of the compound for the human Histamine H1 receptor.

-

Principle: A competitive radioligand binding assay is used. The test compound competes with a known radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) for binding to membranes prepared from cells overexpressing the H1 receptor.

-

Methodology:

-

Prepare cell membranes from a stable cell line expressing the human H1 receptor (e.g., HEK293-H1R).

-

Set up assay tubes containing the cell membranes, a fixed concentration of [³H]-pyrilamine, and varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist, e.g., diphenhydramine).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki (inhibition constant) for the test compound.

-

-

Self-Validation: The non-specific binding control is critical for calculating accurate specific binding. A known H1 antagonist serves as a benchmark for affinity.

Protocol 3: DPPH Radical Scavenging Assay (In Vitro)

-

Objective: To assess the direct free-radical scavenging capacity of the compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. When it is reduced by an antioxidant, it becomes colorless. The change in absorbance is proportional to the antioxidant capacity.

-

Methodology:

-

Prepare a fresh solution of DPPH in methanol.

-

Prepare a dilution series of the test compound and a positive control (e.g., Ascorbic Acid or Trolox).

-

In a 96-well plate, add the DPPH solution to each well.

-

Add the test compound, positive control, or vehicle (methanol) to the respective wells.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value.

-

-

Self-Validation: The use of a well-characterized antioxidant like Ascorbic Acid provides a reference for potency. The vehicle control establishes the baseline absorbance of the stable radical.

Conclusion

While this compound is not a widely studied molecule, a rigorous analysis of its chemical structure provides a strong foundation for hypothesizing its potential therapeutic targets. The most promising avenues for investigation are the inhibition of COX enzymes, antagonism of the Histamine H1 receptor, and modulation of oxidative stress pathways. The experimental workflows detailed in this guide provide a clear and robust path forward for any research team aiming to elucidate the pharmacological profile of this compound. By systematically validating these hypotheses, the scientific community can unlock the therapeutic potential of this and other novel chemical entities.

References

-

MDPI. (2024-11-29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Pharmacologic properties of phenyl N-tert-butylnitrone. PubMed. Available from: [Link]

- Google Patents. (n.d.). US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

Pharmaffiliates. (n.d.). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid | C17H26O3 | CID 88389. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. PubChem. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenylisobutyric acid | C10H12O2 | CID 13222. PubChem. Available from: [Link]

-

ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]

-

Reddit. (2022). Why is this compound named 2-methyl-2-phenylpropanoic acid and not 2,2-dimethyl-2-phenylpropanoic acid?. r/chemhelp. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Available from: [Link]

-

MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available from: [Link]

-

MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695. PubChem. Available from: [Link]

-

Reign Pharma Pvt. Ltd. (n.d.). 2-methyl-2-phenyl propionic acid. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3. PubChem. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Tert-butyl-2-methylphenyl)propanoic acid | C14H20O2 | CID 82472695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Tert-butylphenyl)-2-methylpropanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-tert-butylphenyl)-2-methylpropanoic acid and its derivatives, a class of compounds belonging to the broader family of 2-arylpropanoic acids. Renowned for their therapeutic potential, these molecules, often referred to as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) discovery. This document will delve into the chemical synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their mechanism of action as anti-inflammatory agents. Furthermore, it will explore their potential in other therapeutic areas and provide detailed experimental protocols for their synthesis and biological evaluation, equipping researchers with the foundational knowledge required for further investigation and drug development in this promising chemical space.

Introduction: The Significance of 2-Arylpropanoic Acids

The 2-arylpropanoic acid scaffold is a privileged structure in medicinal chemistry, most notably recognized for its presence in a multitude of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Prominent members of this class, such as ibuprofen and naproxen, have been in clinical use for decades, providing relief from pain and inflammation to millions worldwide. The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins—lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation.[3]

The general structure of a 2-arylpropanoic acid consists of a central propanoic acid moiety with an aryl group attached to the α-carbon. The nature and substitution pattern of the aryl ring, as well as modifications to the propanoic acid backbone, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a tert-butyl group on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity and metabolic stability.[4][5] This guide will focus specifically on derivatives of 2-phenylpropanoic acid bearing a tert-butyl substituent at the meta-position of the phenyl ring.

Chemical Landscape: The Core Structure and Its Analogs

The core structure of interest is This compound . Its chemical formula is C₁₄H₂₀O₂ and it has a molecular weight of 220.31 g/mol .

A closely related and more extensively studied analog is 3-(4-tert-butylphenyl)-2-methylpropanoic acid .[6] While differing in the position of the tert-butyl group and the attachment point of the phenyl ring to the propanoic acid, its known properties can provide valuable insights into the potential characteristics of the core molecule of this guide.

Synthesis and Manufacturing

The synthesis of 2-arylpropanoic acids can be achieved through various synthetic routes. A common and efficient method involves the palladium-catalyzed carbonylation of a suitable starting material.

General Synthetic Strategy: Palladium-Catalyzed Carbonylation

A versatile approach to synthesizing 2-arylpropanoic acids involves the palladium-catalyzed hydroxycarbonylation of styrenes, which can be generated in situ from aryl halides via a Heck reaction with ethylene. This two-step, one-pot procedure offers high regioselectivity and good overall yields.

The general workflow for this synthetic approach is illustrated in the diagram below:

Caption: General workflow for the synthesis of 2-arylpropanoic acids.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 2-arylpropanoic acids.

Materials:

-

1-bromo-3-tert-butylbenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (NEt₃)

-

Ethylene

-

Carbon monoxide (CO)

-

Hydrochloric acid (HCl)

-

Dioxane

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and high-pressure autoclave

Procedure:

-

Heck Reaction:

-

In a high-pressure autoclave, combine 1-bromo-3-tert-butylbenzene (1 equivalent), Pd(OAc)₂ (0.5 mol%), and PPh₃ (1 mol%) in dioxane.

-

Add triethylamine (1.5 equivalents) to the mixture.

-

Pressurize the autoclave with ethylene (20 bar).

-

Heat the reaction mixture to 120°C and stir for 12 hours.

-

Cool the reactor to room temperature and carefully vent the excess ethylene.

-

-

Hydroxycarbonylation:

-

To the crude reaction mixture from the Heck reaction, add a solution of HCl in dioxane (0.5 M).

-

Pressurize the autoclave with carbon monoxide (40 bar).

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

Cool the reactor to room temperature and carefully vent the excess carbon monoxide.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and add water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Biological Activities and Mechanism of Action